

Tivozanib: A Technical Guide to Target Pathways and Kinase Selectivity

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Compound of Interest

Compound Name: Tivozanib

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Introduction

Tivozanib (Fotivda®) is an oral, potent, and selective tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs).^{[1][2]} It is approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).^{[2][3]} **Tivozanib**'s mechanism of action is centered on the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by blocking the signaling pathways mediated by VEGF.^{[1][4]} This technical guide provides an in-depth overview of **Tivozanib**'s target pathways, kinase selectivity, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of VEGFR Signaling

Tivozanib is a quinoline urea derivative that acts as a selective inhibitor of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.^{[2][5]} These receptors are key mediators of angiogenesis. Upon binding of their ligands (VEGF-A, VEGF-B, and placental growth factor for VEGFR-1; VEGF-A, VEGF-C, and VEGF-D for VEGFR-2; and VEGF-C and VEGF-D for VEGFR-3), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.

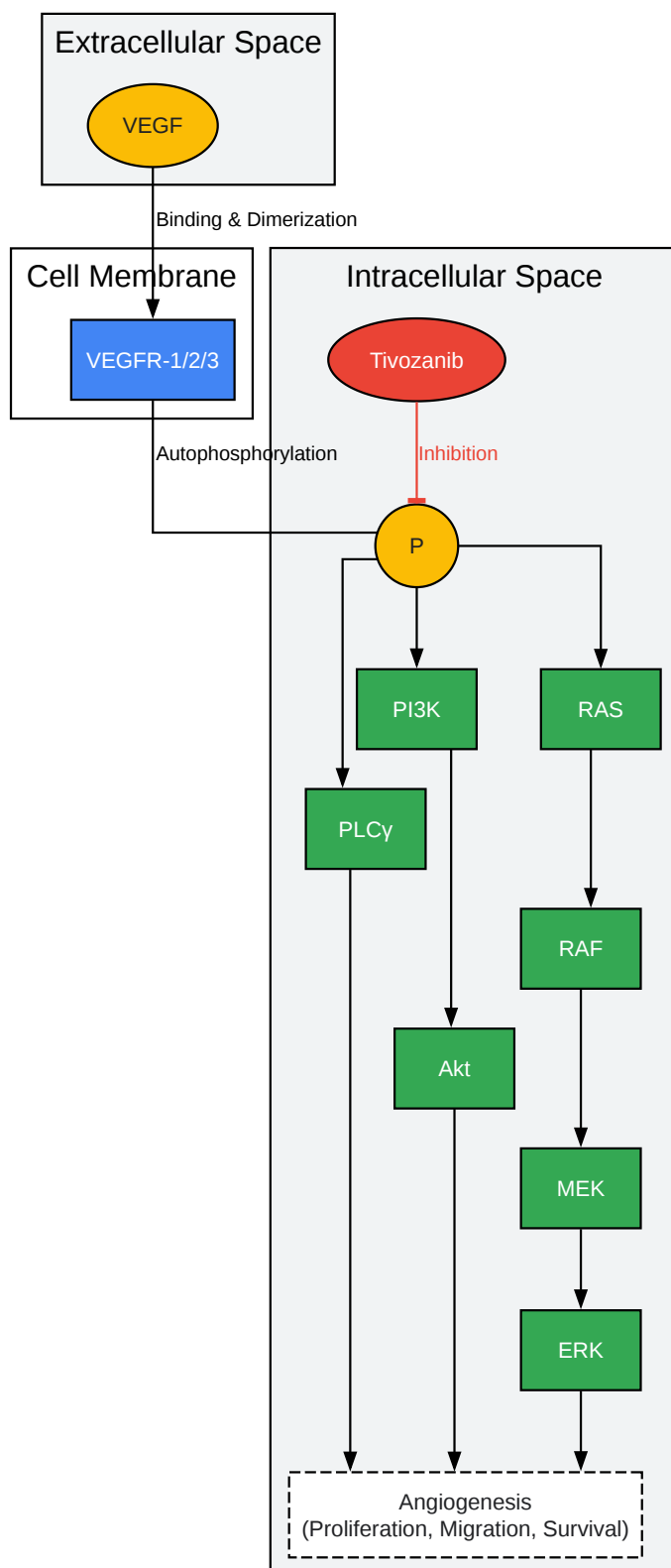
Tivozanib binds to the ATP-binding pocket of the VEGFR tyrosine kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of VEGFR signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] The consequences of this anti-angiogenic effect include decreased vascular permeability and inhibition of tumor growth.[4][6]

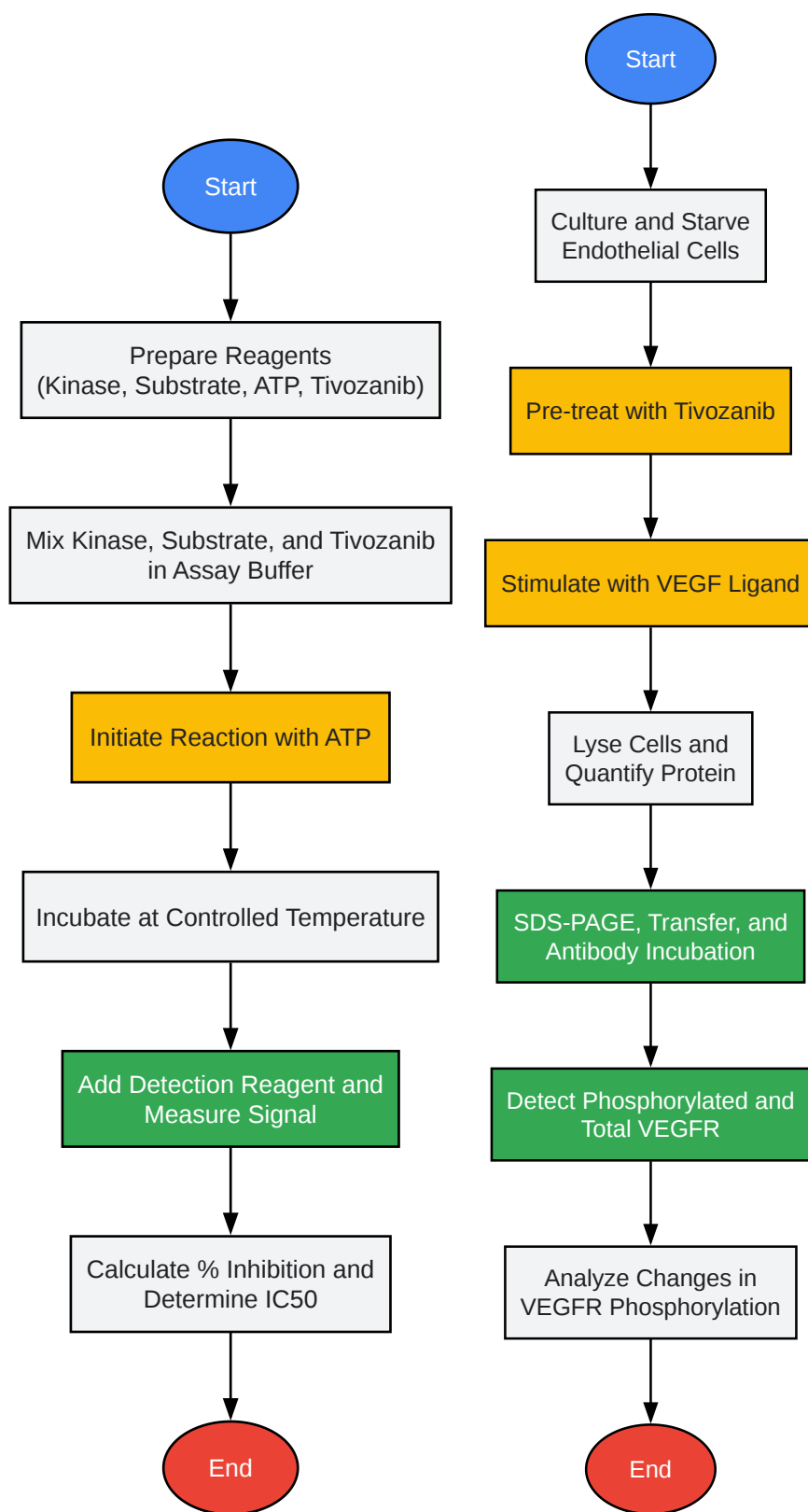
Key Signaling Pathways Targeted by Tivozanib

The inhibition of VEGFRs by **Tivozanib** disrupts several critical downstream signaling pathways essential for angiogenesis:

- **Phospholipase C-gamma (PLC γ) Pathway:** Activation of PLC γ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. This pathway is involved in endothelial cell proliferation and migration.
- **PI3K/Akt Pathway:** The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pathway downstream of VEGFR-2 that promotes endothelial cell survival and proliferation.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including ERK, is activated by VEGFRs and plays a crucial role in endothelial cell proliferation and differentiation.

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by **Tivozanib**.





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